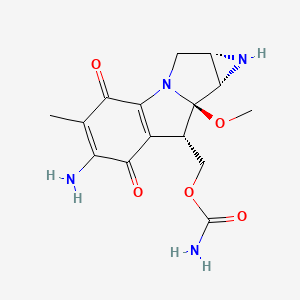

mitomycin C

Description

Historical Context and Discovery as an Antibiotic and DNA Alkylating Agent

The discovery of mitomycin dates back to the mid-1950s in Japan. wikipedia.orgnih.gov Japanese scientists isolated mitomycin A and B from cultures of Streptomyces caespitosus in 1956. nih.gov Mitomycin C was subsequently isolated as purple crystals by Wakaki and coworkers from Kyowa Hakko Kogyo in 1956. wikipedia.orgnih.gov Initially identified for its antibiotic properties, further research revealed its potent cytotoxic effects, particularly its ability to inhibit DNA synthesis. uci.edustemcell.comdrugbank.com This led to the understanding that its biological activity stemmed from its capacity to act as a DNA alkylating agent, forming covalent cross-links within the DNA double helix. uci.edustemcell.comdrugbank.comyale.edu The absolute structure of the mitomycins was later determined by Webb and coworkers at American Cyanamid Company, with X-ray crystal structures also playing a critical role. nih.gov

Significance in Pre-Clinical Drug Discovery and Chemical Biology Studies

This compound holds significant importance in pre-clinical drug discovery and chemical biology studies. Its well-defined mechanism of DNA alkylation and cross-linking makes it a valuable probe for investigating cellular responses to DNA damage, including DNA repair mechanisms and cell cycle checkpoints. rpicorp.com Researchers utilize MMC to induce specific DNA lesions, such as interstrand cross-links, to study the pathways involved in their recognition and repair. rpicorp.comyale.eduresearchgate.netnih.gov

Furthermore, MMC serves as a prototype for bioreductive alkylating agents, compounds that are activated under hypoxic conditions, often found in solid tumors. yale.eduresearchgate.net This characteristic has driven research into developing analogous compounds with improved targeting and reduced systemic toxicity. yale.edumdpi.com Pre-clinical studies have explored the potential of MMC in various contexts, including its use in co-culture systems for maintaining pluripotent stem cells and its investigation in experimental models for diseases like Parkinson's, where it was used to treat undifferentiated embryonic stem cells in a mouse model to study effects on tumor formation and brain function. agscientific.comstemcell.com Research also investigates its potential in combination therapies and its impact on the tumor microenvironment and immune response. hunimed.eunih.gov Studies have also examined the differential repair kinetics of MMC adducts in cell lines. nih.gov

Detailed research findings on the mechanism of action highlight that MMC requires reductive activation to become a bifunctional alkylating agent. drugbank.comnih.govyale.edu This activated form, a mitosene, reacts with DNA, preferentially alkylating guanine (B1146940) nucleosides at the N2 position within 5'-CpG-3' sequences, leading to the formation of both monofunctional adducts and interstrand cross-links. wikipedia.orgdrugbank.comnih.govresearchgate.netnih.gov While both types of adducts are formed, interstrand cross-links are considered the critical cytotoxic lesions responsible for the drug's effects. yale.eduresearchgate.netnih.gov Studies using analogues like decarbamoyl this compound (DMC) have provided further insights into the relationship between DNA adduct structure and cytotoxicity. yale.eduresearchgate.netnih.gov

Here is a summary of some key data points related to this compound:

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₈N₄O₅ | agscientific.comstemcell.com |

| Molecular Weight | 334.3 g/mol | stemcell.com |

| CAS Number | 50-07-7 | stemcell.com |

| Appearance | Blue-violet crystal or powder | agscientific.comrpicorp.com |

| Solubility in water | Soluble | agscientific.com |

| EC50 (PC3 cells) | 0.14 μM (DNA synthesis inhibition) | apexbt.com |

Research findings also indicate that the relative amounts of monofunctional and bifunctional alkylation products depend on the reductive activation conditions. nih.gov For instance, H2/PtO2 and xanthine (B1682287) oxidase/NADH primarily induced monofunctional alkylation, while Na2S2O4 led to bifunctional activation under comparable conditions in Micrococcus luteus DNA complexes. nih.gov

Studies on the differential toxicity of MMC and DMC in EMT6 mouse mammary tumor cells and Chinese hamster ovary (CHO) cells revealed that while MMC's cytotoxicity is attributed to interstrand cross-links, DMC, initially thought to be monofunctional, also produces interstrand cross-links and is slightly more toxic under hypoxic conditions. yale.eduresearchgate.net

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 57 |

| Decarbamoyl this compound | 27557 |

| Mitomycin A | 27555 |

| Mitomycin B | 27556 |

| FR-900482 | 6918355 |

| FR-66979 | 6918354 |

| 2,7-diaminomitosene | 123738 |

This compound is a potent natural product known for its significant biological activities, particularly its use as an antitumor agent. Its complex structure and mechanism of action have made its biosynthesis a subject of extensive research. This article focuses exclusively on the biosynthesis and production of this compound, detailing its microbial origin, the elucidation of its biosynthetic pathways, and the molecular mechanisms employed by producing organisms for self-protection.

Structure

3D Structure

Properties

IUPAC Name |

(11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIBSHFKIJFRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Production of Mitomycin C

Microbial Origin and Isolation from Streptomyces Species

Mitomycin C is primarily isolated from soil bacteria belonging to the genus Streomyces, notably Streptomyces caespitosus and Streptomyces lavendulae wikipedia.orgguidetopharmacology.org. These filamentous, Gram-positive bacteria are well-known producers of a wide array of biologically active compounds, including a significant proportion of commercially important natural product metabolites asm.org. The initial discovery of this compound dates back to 1958 from Streptomyces caespitosus beilstein-journals.org. Streptomyces lavendulae NRRL 2564 is another key producer strain that has been extensively studied for its this compound biosynthesis nih.govstemcell.com.

Elucidation of Biosynthetic Pathways

Significant information regarding the biosynthesis of this compound has been accumulated since the 1970s beilstein-journals.orgresearchgate.net. The complex tetracyclic pyrrolo-indole skeleton, known as the mitosane core, is assembled from several precursor molecules beilstein-journals.org.

Precursor Incorporation Studies (e.g., 3-amino-5-hydroxybenzoic acid, D-glucosamine, L-methionine, carbamoyl (B1232498) phosphate)

Precursor-feeding studies have been instrumental in identifying the building blocks of this compound. These studies have shown that this compound is derived from the incorporation of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, L-methionine, and carbamoyl phosphate (B84403) wikipedia.orgbeilstein-journals.orgnih.govstemcell.comnih.govasm.orgacs.org. AHBA serves as the precursor for the aromatic aminobenzoquinone moiety of the molecule wikipedia.orgbeilstein-journals.orgnih.gov. D-glucosamine and carbamoyl phosphate contribute to the formation of the mitosane core structure wikipedia.orgbeilstein-journals.orgresearchgate.netasm.org. L-methionine is the source of the O-methyl groups present in mitomycins nih.gov. L-citrulline has also been reported as being incorporated into mitomycins for the carbamate (B1207046) group nih.gov.

Identification and Characterization of Biosynthetic Gene Clusters

Genetic studies have revealed that the genes encoding the enzymes required for this compound biosynthesis are clustered on the Streptomyces genome asm.orgnih.gov. In Streptomyces lavendulae NRRL 2564, a cluster spanning approximately 55 kilobases and containing 47 genes has been identified as governing this compound biosynthesis nih.govstemcell.com. This cluster includes genes involved in AHBA synthesis, mitosane nucleus formation and functionalization, regulation, transport, and resistance nih.govnih.gov. For instance, seven gene products within the cluster are likely involved in assembling the AHBA intermediate through a variant of the shikimate pathway, although the gene for the first presumed enzyme in AHBA biosynthesis is located outside this cluster nih.gov. Disruption mutants of genes within this cluster have shown altered or abolished this compound production nih.govstemcell.com. Key genes like mitA, involved in AHBA synthesis, and mitB, encoding a glycosyltransferase, have been localized and characterized as essential for this compound biosynthesis asm.orgnih.gov.

Enzymology of Mitosane Ring System Formation and Functionalization

The assembly of the mitosane core and its subsequent functionalization involve a series of enzymatic reactions. While the complete enzymatic pathway is still being elucidated, several key enzymatic steps and the enzymes involved have been identified. The activation of AHBA is catalyzed by a CoA ligase (MitE), followed by its tethering to an acyl carrier protein (MmcB), which initiates the biosynthesis nih.gov. Enzymes such as the glycosyltransferase MitB and the reductase MitF are MmcB-dependent tailoring enzymes involved in the assembly of the mitosane structure nih.gov. The carbamoylation of the C-10 hydroxyl group is catalyzed by the carbamoyl transferase MmcS researchgate.net. Radical SAM enzymes, such as MitD, have been proposed to catalyze C-C bond formation during the assembly of the mitosane ring system researchgate.netoup.com. The formation of the 7-O-methyl group, characteristic of mitomycins A and B and a prerequisite for this compound production, is catalyzed by the methyltransferase MmcR researchgate.net.

Molecular Mechanisms of Self-Protection in Producing Organisms

Producing organisms like Streptomyces lavendulae require mechanisms to protect themselves from the cytotoxic effects of this compound, which can alkylate and cross-link DNA asm.orgacs.org. Several self-protection mechanisms have evolved in these bacteria mdpi.com.

Putative this compound Translocase and Drug Export Systems

One crucial mechanism of self-protection involves the reduction of intracellular drug concentration through export systems asm.org. A putative this compound translocase, encoded by the mct gene, has been identified within the biosynthetic gene cluster in Streptomyces lavendulae nih.govnih.gov. The mct gene encodes a hydrophobic polypeptide with similarity to other actinomycete antibiotic export proteins nih.gov. Disruption of mct leads to increased sensitivity to this compound, while its expression in Escherichia coli confers increased resistance and reduced intracellular drug accumulation nih.gov.

Another key component of the self-protection system is the mitomycin-binding protein (MRD), encoded by the mrd gene, which is also located within or linked to the biosynthetic gene cluster asm.orgnih.govnih.govpnas.org. MRD binds to this compound, preventing its reductive activation and subsequent DNA cross-linking asm.orgresearchgate.net. Coexpression of mct and mrd in E. coli results in a significantly higher level of resistance, suggesting that MRD and Mct function together as a novel drug binding-export system specific to mitomycins nih.govpnas.org. The crystal structure of MRD has been determined, revealing a dimeric structure with a drug binding site researchgate.netrcsb.org. This binding site is located at the dimeric interface in the drug-bound structure researchgate.net.

Compounds Mentioned and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5746 guidetopharmacology.orgfishersci.caciteab.comfishersci.nlciteab.com |

| 3-amino-5-hydroxybenzoic acid | 127115 cenmed.comuni.lunih.govmitoproteome.org |

| D-glucosamine | 439217 flybase.org (for D-glucosamine 6-phosphate, a related compound) |

| L-methionine | 6137 dsmz.deresearchgate.netfishersci.nofishersci.com |

| Carbamoyl phosphate | 278 nih.govuni.luwikiwand.com |

| L-citrulline | 6220 |

| Mitomycin A | 27503 |

| Mitomycin B | 27505 |

| Mitomycin D | 27506 |

| Mitomycin E | 27507 |

| Mitomycin F | 27508 |

| Mitomycin J | 135401108 |

| 1,2-cis-1-hydroxy-2,7-diaminomitosene | 139183 |

Data Table Example (based on gene cluster size and number of genes):

| Producer Strain | Biosynthetic Gene Cluster Size (kb) | Number of Genes in Cluster |

| Streptomyces lavendulae NRRL 2564 | 55 nih.govstemcell.comnih.gov | 47 nih.govstemcell.comnih.gov |

Role of Bacterial this compound Resistance Proteins (e.g., McrA)

Streptomyces lavendulae utilizes a network of resistance determinants to protect itself from the cytotoxic effects of the this compound it produces pnas.org. Among these, the protein encoded by the mcrA gene, known as MCRA, plays a significant role pnas.orgresearchgate.netpnas.org.

MCRA is a 54-kDa flavoprotein that confers high-level resistance to this compound and related mitomycins researchgate.netpnas.orgnih.gov. Its mechanism of action is distinct: MCRA functions as a hydroquinone (B1673460) oxidase, reoxidizing the reduced, bioactive hydroquinone form of this compound back to its less toxic prodrug state in the presence of molecular oxygen researchgate.netpnas.orgnih.govnih.gov. This redox cycling prevents the accumulation of the reactive intermediates responsible for DNA cross-linking pnas.orgnih.gov.

Research has demonstrated that expression of the bacterial mcrA gene in heterologous systems, such as Streptomyces lividans and mammalian Chinese hamster ovary (CHO) cells, confers significant resistance to this compound under aerobic conditions asm.orgresearchgate.netpnas.orgnih.govnih.govresearchgate.netaacrjournals.org. This suggests that the enzymatic activity of MCRA is a crucial component of the self-protection strategy in the producing organism researchgate.netnih.gov.

The synthesis of MCRA in S. lavendulae has been shown to be inducible by the presence of this compound, with the level of induction dependent on the drug concentration nih.govdntb.gov.ua. This inducible synthesis correlates with the time profile of MC production in S. lavendulae, suggesting a coordinated regulation between this compound biosynthesis and resistance genes nih.gov. The induction of MCRA synthesis appears to be specific to the mitomycin structural class and does not occur as a general response to other DNA damaging agents nih.gov.

In addition to MCRA, S. lavendulae possesses other resistance mechanisms, including a drug-binding protein (MRD) and a putative efflux transporter (MCT) asm.orgasm.orgpnas.orgnih.gov. MRD is a small soluble protein that binds to this compound, preventing its reductive activation and subsequent DNA cross-linking asm.orgpnas.orgnih.gov. MCT is a membrane-associated protein that shows similarity to antibiotic export proteins, potentially involved in reducing intracellular drug concentration asm.orgpnas.org. While MCRA acts enzymatically to detoxify the activated form of the drug, MRD sequesters the prodrug, and MCT may facilitate its export, demonstrating a multi-faceted approach to self-resistance in the producing organism asm.orgpnas.org.

Molecular Mechanisms of Mitomycin C Action

Bioreductive Activation of Mitomycin C

Bioreductive activation of this compound is a critical step in its mechanism of action. This process involves the enzymatic or chemical reduction of the quinone moiety of the drug. nih.govpnas.orgnii.ac.jp The reductive environment within cells, particularly the lower oxygen tension found in hypoxic tumor regions, favors this activation. nih.govaacrjournals.org

Role of Intracellular Reductases

Several intracellular enzymes are capable of catalyzing the reduction of this compound. These enzymes utilize reducing equivalents, such as NAD(P)H, to initiate the activation cascade. nii.ac.jpaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govresearchgate.net The specific enzymes involved and the extent of their contribution to this compound activation can vary depending on the cell type and the cellular microenvironment. nii.ac.jpaacrjournals.orgaacrjournals.orgnih.gov

NAD(P)H:Quinone Oxidoreductase (DT-Diaphorase/DTD) Activity and Correlation with DNA Damage

NAD(P)H:Quinone Oxidoreductase (DTD), also known as NQO1, is a cytosolic flavoenzyme that catalyzes a two-electron reduction of quinones, including this compound. pnas.orgaacrjournals.orgnih.gov This two-electron reduction is generally considered to be less sensitive to oxygen compared to one-electron reduction pathways, making DTD potentially important for this compound activation under both aerobic and hypoxic conditions. pnas.orgaacrjournals.org

Studies have investigated the correlation between DTD activity and this compound-induced DNA damage and cytotoxicity. In some human cancer cell lines, a correlation has been observed between higher cellular DTD activity and increased sensitivity to this compound, as measured by DNA cross-links and inhibition of cell growth. nii.ac.jpnii.ac.jp For instance, in a study using human cancer cell lines, cellular DTD levels correlated well with MMC-induced cytotoxicity and DNA damage, with higher DTD activity associated with lower IC50 values for MMC. nii.ac.jp Inhibition of DTD activity with dicoumarol was shown to significantly decrease MMC-induced DNA damage and cytotoxicity in several cell lines. nii.ac.jpnii.ac.jp

However, conflicting reports exist regarding the consistency of this correlation across all cell lines and in vivo models, suggesting that the relationship between DTD activity and this compound response is complex and may be influenced by other factors. aacrjournals.orgaacrjournals.orgaacrjournals.orgiiarjournals.org The DTD-mediated metabolism of this compound has also been shown to be pH-dependent, with higher activity observed at lower pH, which is characteristic of the tumor microenvironment. nii.ac.jpaacrjournals.orgnii.ac.jpoup.com

Table 1: Correlation between DTD Activity and this compound Efficacy in Selected Human Cancer Cell Lines

| Cell Line | DTD Activity (nM/min/mg protein) | MMC IC50 (µM) | Correlation with DNA Damage |

| KB | 8260 | Lower | Good |

| PH101 | Higher | Good | |

| SH101 | Higher | Good | |

| K562 | Higher | Good | |

| COL0201 | 105 | Poor | |

| COL0320DM | Poor | ||

| HEC-46 | Good | ||

| HCC-48 | Good | ||

| HCC-50 | Good | ||

| HSC-42 | Good |

NADPH:Cytochrome P-450 Reductase in Activation and Redox Cycling

NADPH:Cytochrome P-450 Reductase (POR) is a microsomal flavoenzyme that primarily catalyzes a one-electron reduction of various substrates, including this compound. aacrjournals.orgnih.govdoi.org This one-electron reduction leads to the formation of a semiquinone radical intermediate. aacrjournals.orgnih.govdoi.org

Under aerobic conditions, the this compound semiquinone radical can rapidly react with molecular oxygen, leading to redox cycling. aacrjournals.orgaacrjournals.orgnih.gov This process regenerates the parent this compound compound and generates reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide. aacrjournals.orgaacrjournals.orgnih.gov While POR can efficiently catalyze this one-electron reduction and subsequent redox cycling, studies have indicated that POR-mediated redox cycling and ROS generation may not be directly responsible for the cytotoxic effects of this compound. aacrjournals.orgnih.govaacrjournals.org

Research using cell lines overexpressing POR has shown increased this compound-induced ROS generation and NADPH utilization, consistent with enhanced redox cycling. aacrjournals.orgnih.govaacrjournals.org However, despite increased redox cycling, the cytotoxicity of this compound was similar in cells with high and low POR expression under aerobic conditions. aacrjournals.orgnih.govaacrjournals.org This suggests that while POR is involved in the one-electron reduction and redox cycling of this compound, this pathway may primarily lead to the generation of ROS rather than the DNA-alkylating species responsible for cytotoxicity, particularly under aerobic conditions. aacrjournals.orgaacrjournals.orgnih.gov

Under hypoxic conditions, the semiquinone radical is less likely to undergo redox cycling with oxygen and can instead participate in further reductive steps or rearrangements leading to the formation of DNA-reactive species. aacrjournals.orgaacrjournals.orgnih.gov Some studies have suggested that POR may play a role in this compound activation under hypoxic conditions, contributing to its selective toxicity in oxygen-deficient environments. researchgate.net

Xanthine (B1682287) Oxidase and Mitochondrial Enzymes

Other enzymes have also been implicated in the bioreductive activation of this compound, including xanthine oxidase and certain mitochondrial enzymes. nii.ac.jpaacrjournals.orgnih.govresearchgate.netpsu.edu

Xanthine oxidase is a flavoenzyme that can catalyze the one-electron reduction of this compound, similar to POR. aacrjournals.orgnih.govresearchgate.net Studies have shown that xanthine oxidase can reductively metabolize this compound under anaerobic conditions, producing reactive intermediates. nih.gov The activity of xanthine oxidase in this compound activation may be influenced by factors such as pH and the availability of electron donors. researchgate.net

Mitochondrial enzymes have also been suggested to contribute to this compound metabolism. While this compound does not appear to be an effective substrate for the NADH dehydrogenase of complex I or the mitochondrial electron transport chain, other mitochondrial reductases may be involved. nih.govpsu.edu The specific roles and contributions of various mitochondrial enzymes to this compound activation are still areas of investigation. nih.gov

One-Electron vs. Two-Electron Reduction Pathways

The bioreductive activation of this compound can proceed via two main enzymatic pathways: one-electron reduction and two-electron reduction. pnas.orgnii.ac.jpaacrjournals.orgnih.govwikipedia.orgnih.gov

The one-electron reduction pathway, primarily catalyzed by enzymes like NADPH:Cytochrome P-450 Reductase and xanthine oxidase, involves the transfer of a single electron to the quinone moiety of this compound, forming a semiquinone radical anion. aacrjournals.orgaacrjournals.orgnih.govdoi.orgnih.govnih.gov Under aerobic conditions, this semiquinone can undergo redox cycling, generating ROS. aacrjournals.orgaacrjournals.orgnih.gov Under hypoxic conditions, the semiquinone is more likely to proceed down pathways leading to DNA alkylation. aacrjournals.orgaacrjournals.orgnih.gov

The two-electron reduction pathway, mainly catalyzed by NAD(P)H:Quinone Oxidoreductase (DTD), involves the direct transfer of two electrons to the quinone, bypassing the semiquinone radical and forming a hydroquinone (B1673460) intermediate. pnas.orgaacrjournals.orgnih.govnih.gov This pathway is generally considered less susceptible to inhibition by oxygen. pnas.orgaacrjournals.org

Formation of Reactive Intermediates (Semiquinone, Hydroquinone, Leuco-Aziridinomitosene)

The reductive activation of this compound leads to the formation of several key reactive intermediates. The initial one-electron reduction yields the semiquinone radical anion. aacrjournals.orgnih.govnih.gov Further reduction of the semiquinone, or a direct two-electron reduction, produces the hydroquinone intermediate. aacrjournals.orgnih.govboisestate.edu

The hydroquinone form of this compound is unstable and undergoes a series of spontaneous chemical transformations. nih.govsci-hub.se These transformations involve the elimination of the carbamate (B1207046) group at C-10 and the opening of the aziridine (B145994) ring, leading to the formation of a highly reactive species known as leuco-aziridinomitosene (also referred to as the activated this compound or quinone methide intermediate). pnas.orgnih.govboisestate.edusci-hub.se

The leuco-aziridinomitosene is a potent electrophile that can react with nucleophilic sites on DNA, particularly the N2 position of guanine (B1146940) residues. drugbank.comwikipedia.orgnih.gov This alkylation can occur at one site (monoalkylation) or two sites on opposing strands of DNA, leading to the formation of interstrand DNA cross-links. drugbank.comwikipedia.orgnih.govstemcell.com DNA cross-linking is considered a primary mechanism by which this compound exerts its cytotoxic effects, as it inhibits DNA replication and transcription, ultimately leading to cell death. drugbank.comwikipedia.orgboisestate.edustemcell.com

The formation and subsequent reactions of these reactive intermediates are central to the mechanism of this compound-induced DNA damage and cytotoxicity. nih.govboisestate.edusci-hub.se

Influence of Hypoxia on Bioreductive Activation

This compound is considered a prototypic bioreductive agent, meaning it requires reduction of its quinone moiety to exert its DNA damaging effects. researchgate.netyale.edu This property lends it the potential for preferential toxicity towards hypoxic tumor cells. researchgate.netnih.gov Solid tumors often contain regions with low oxygen levels (hypoxia), which are typically more resistant to conventional radiotherapy. yale.edunih.gov The bioreductive activation of MMC is enhanced under hypoxic conditions. researchgate.net

Studies have investigated the role of oxygen concentration and enzymatic reduction in the bioreductive activation of MMC. nih.gov While MMC and its analog porfiromycin (B1679050) show oxygen-dependent toxicity that qualitatively complements the oxygen dependency of ionizing radiation, the quantitative correlation is not always optimal. nih.gov Under hypoxic conditions, both one- and two-electron reducing pathways contribute to increasing the levels of reactive MMC metabolites, thereby enhancing its ability to alkylate DNA. researchgate.net This differential activation under low oxygen tension contributes to the enhanced sensitivity of hypoxic tumor cells to MMC compared to aerobic cells. researchgate.netnih.govnih.gov

pH Dependence of Bioreductive Metabolism and DNA Cross-linking

The bioreductive activation of this compound and its subsequent DNA cross-linking activity are influenced by pH. nih.govnih.govaacrjournals.orgnih.gov Research using purified enzymes like DT-diaphorase (DTD), a two-electron reductase, has shown that MMC is metabolized in a pH-dependent manner. nih.govaacrjournals.org Increased metabolism is observed as the pH decreases from 7.8 to 5.8. nih.govaacrjournals.org

The formation of DNA interstrand cross-links, a key indicator of MMC bioactivation, is also enhanced at lower pH values. nih.govnih.gov In experiments with EMT6 tumor cells, lowering the extracellular pH led to increased MMC-induced DNA-DNA cross-linking. nih.gov This effect was found to be dose-dependent across different pH levels tested. nih.gov Measurement of intracellular pH revealed that a decrease in extracellular pH was mirrored by a drop in intracellular pH, suggesting that both intracellular and extracellular pH are important factors in MMC activity in aerobic tumor cells. nih.gov Similarly, studies using human colon carcinoma cells demonstrated that MMC metabolism by cell cytosol was pH-dependent, increasing as the pH was lowered to 5.8. aacrjournals.org This pH dependence of metabolism and cross-linking highlights the critical role of the cellular microenvironment in the activation and efficacy of this compound. nih.govnih.gov

This compound-DNA Interactions and Adduct Formation

This compound exerts its cytotoxic effects primarily by damaging DNA through both monofunctional and bifunctional alkylations. researchgate.netnih.gov Upon reductive activation, MMC is transformed into reactive intermediates (mitosenes) that undergo nucleophilic attack by DNA bases, leading to the formation of covalent adducts. researchgate.netresearchgate.netresearchgate.net

DNA Alkylation Chemistry

The alkylation of DNA by activated this compound involves a series of chemical transformations following the initial reduction of the quinone ring. nih.govnih.govmdpi.comglpbio.com The relative amounts of monofunctional and bifunctional alkylation products depend on whether one or both masked alkylating functions of MMC are reductively activated. nih.gov

The mechanism of DNA cross-linking by reductive activation of MMC is well-established. nih.gov Initial reduction of the quinone moiety leads to the formation of a hydroquinone. nih.govmdpi.com Subsequent steps involve the elimination of the methoxy (B1213986) group and the opening of the aziridine ring, generating electrophilic species capable of reacting with DNA. nih.govmdpi.comglpbio.com

Targeting of Guanine Residues (N2-position, CpG sequences)

This compound primarily targets guanine residues in DNA. nih.govwikipedia.orgpnas.orgresearchgate.netaacrjournals.org The initial alkylation predominantly occurs at the N2 position of guanine. researchgate.netnih.govmdpi.compnas.orgresearchgate.netaacrjournals.orgacs.orgoup.com

This compound shows a strong preference for cross-linking at CpG sequences in DNA, in contrast to GpC sequences. wikipedia.orgresearchgate.netoup.comnih.gov The yield of cross-links per CpG site increases with the number of successive CpG sequences. nih.gov Molecular modeling studies suggest that while there isn't a significant systematic difference in the energies of MMC cross-links at CpG versus GpC, the spatial arrangement of guanine amino groups in CpG sequences closely matches the distance between the two alkylation sites on the activated mitosene species. nih.govnih.gov This favorable placement in CpG sequences is thought to significantly accelerate the second alkylation step, leading to cross-link formation. nih.gov

Formation of Monoadducts (e.g., Bifunctionally and Monofunctionally Activated N2G-MMC-N2G)

Upon reductive activation, MMC can form both monoadducts and cross-links with DNA. researchgate.netyale.edunih.govresearchgate.netresearchgate.netwikipedia.orgresearchgate.netaacrjournals.orgacs.orgspandidos-publications.com Monoadducts are the result of a single alkylation event. yale.edunih.gov

Studies have identified specific monoadducts formed by MMC, including those resulting from both monofunctional and bifunctional activation pathways. yale.edunih.govaacrjournals.orgnih.gov The bifunctionally activated MMC-N2G monoadduct has been detected in tissues following MMC treatment. aacrjournals.orgnih.gov Monofunctionally activated MMC-N2G monoadducts also form, and these can exist as different isomers (e.g., alpha and beta). aacrjournals.orgnih.gov The relative amounts of monofunctional and bifunctional alkylation products are influenced by the reduction conditions. nih.gov

Formation of Interstrand and Intrastrand DNA Cross-links

A critical aspect of MMC's mechanism of action is its ability to form DNA cross-links, which are considered highly cytotoxic lesions. researchgate.netnii.ac.jpyale.edunih.govnih.govnih.govnih.govnih.govnih.govresearchgate.netnih.govwikipedia.orgresearchgate.netaacrjournals.orgspandidos-publications.comnih.govacs.orgpopline.orgnih.gov These cross-links can occur within the same DNA strand (intrastrand) or between opposite strands of the DNA double helix (interstrand). researchgate.netnih.govwikipedia.orgresearchgate.netaacrjournals.orgacs.orgspandidos-publications.comacs.org Interstrand cross-links are believed to be primarily responsible for the cytotoxicity of MMC. researchgate.netnih.govacs.orgspandidos-publications.com

The formation of interstrand cross-links is a marker of MMC bioreductive activation. nih.gov These cross-links are formed predominantly at CpG sequences, linking the N2 atoms of guanine residues on opposite strands. wikipedia.orgresearchgate.netoup.comnih.gov The formation of these cross-links in the minor groove of DNA can induce structural distortions, such as a moderate widening or stretching of the DNA helix. wikipedia.org

Here is a summary of the DNA adduct types formed by this compound:

| Adduct Type | Description | Primary Target Site | Preferred Sequence Context |

| Monoadducts | Single alkylation event on a DNA base. | Guanine (N2) | Not exclusively sequence-specific for all monoadducts, but N2G is common. researchgate.netnih.govpnas.orgresearchgate.netaacrjournals.orgacs.org |

| Bifunctionally Activated Monoadduct | Monoadduct resulting from initial steps towards bifunctional alkylation. | Guanine (N2) | - aacrjournals.orgnih.gov |

| Monofunctionally Activated Monoadduct | Monoadduct resulting from monofunctional activation pathway. | Guanine (N2) | - aacrjournals.orgnih.gov |

| Interstrand Cross-links | Covalent linkage between bases on opposite DNA strands. | Guanine (N2) | Primarily CpG sequences. wikipedia.orgresearchgate.netoup.comnih.gov |

| Intrastrand Cross-links | Covalent linkage between bases on the same DNA strand. | Guanine (N2) | Typically GpG sites. aacrjournals.orgnih.govacs.org |

Molecular Modeling and Computational Chemistry of DNA Adducts

Molecular modeling and computational chemistry play a significant role in elucidating the complex interactions between this compound and DNA at the atomic level. These approaches can provide insights into the favored binding sites, the structural consequences of adduct formation, and the energetics of the alkylation process. Studies utilizing techniques such as Density Functional Theory (DFT) calculations have been employed to evaluate the energies associated with the reactions leading to the formation of this compound-DNA adducts. nih.gov These computational methods can help predict the thermodynamically favored adduct structures under different activation conditions, complementing experimental observations. nih.gov

Stereochemistry of DNA Adducts (e.g., Mitosene-1-α vs. Mitosene-1-β)

The formation of this compound-DNA adducts involves distinct stereochemical outcomes, particularly at the C1 position of the activated mitosene ring upon reaction with the N2 atom of guanine. Two primary stereoisomers are observed: the trans (or alpha, α) adduct and the cis (or beta, β) adduct. nih.gov Research indicates that the major monoadducts generated by this compound in tumor cells predominantly exhibit the trans (alpha) stereochemistry at the guanine-mitosene bond. nih.gov In contrast, decarbamoylthis compound (DMC), a derivative of this compound lacking the carbamate group, primarily forms cis (beta) adducts. nih.gov This difference in stereochemical preference between this compound and DMC at CpG steps in DNA has been noted, and it is hypothesized that the local structural disruptions induced by these stereochemically distinct adducts may contribute to the differential biochemical responses observed with these compounds. nih.govnih.gov While direct alkylation under autocatalytic or bifunctional conditions can yield preferentially alpha adducts with both MC and DMC, DFT calculations suggest that under bifunctional activation, the thermodynamically favored adducts are alpha (trans) for MC and beta (cis) for DMC. nih.gov This implies that the DNA duplex structure may influence the orientation and stabilization of the activated prodrugs, facilitating the formation of the thermodynamically favored beta products with DMC in a cellular environment. nih.gov

Kinetics of DNA Adduct Formation and Removal

The formation and removal of this compound-DNA adducts are dynamic processes with specific kinetic profiles. Studies using techniques like 32P-postlabeling have examined the time course of adduct formation and loss in various biological systems. nih.govnih.gov In chick embryos, for instance, detectable adducts, including the CpG interstrand cross-link, the bifunctional monoadduct, and two isomers (alpha and beta) of the monofunctional monoadduct, were observed as early as 15 minutes after this compound treatment. nih.gov The levels of these adducts increased substantially within the first 2 hours, reached maximal levels by 6 hours, and then progressively decreased over the subsequent 18 hours, although low levels of certain adducts could persist beyond 24 hours. nih.gov

Data on the time course of adduct levels in chick embryo liver are summarized below:

| Adduct Type | Time to Maximal Level (approx.) | Persistence |

| Total Detectable Adducts | 6 hours | Low levels beyond 24 hours |

| CpG Interstrand Cross-link | 6 hours | Selectively decreased after 16 hours |

| Bifunctional Monoadduct | 6 hours | Levels decrease after 6 hours |

| Monofunctional Monoadduct (α) | 6 hours | Levels decrease after 6 hours |

| Monofunctional Monoadduct (β) | 6 hours | Levels decrease after 6 hours |

Impact of DNA Adduct Structure on Cellular Signaling

The specific structure and stereochemistry of this compound-DNA adducts can have a differential impact on cellular signaling pathways. The formation of distinct adducts, including monoadducts and interstrand cross-links, can trigger various cellular responses, such as DNA damage repair pathways, cell cycle arrest, and apoptosis. nih.gov The stereochemical difference between the alpha and beta adducts formed by this compound and decarbamoylthis compound, respectively, has been hypothesized to lead to differential signaling. nih.govnih.gov

Studies comparing the effects of this compound and decarbamoylthis compound have shown that while both are cytotoxic and can activate the p53 pathway, DMC is often more cytotoxic and can kill p53-deficient cells by inducing the degradation of Checkpoint 1 protein, an effect not observed with this compound in p53-deficient cells. nih.gov This difference in the activated cell death pathways is attributed to the differential signaling elicited by the DNA adducts formed by DMC, suggesting that the chirality of the adduct-to-DNA linkage can influence the choice of cellular response pathway. nih.gov

Other Molecular and Cellular Targets of this compound

Reactive Oxygen Species (ROS) Generation and Redox Cycling

This compound can undergo reductive activation, leading to the formation of reactive intermediates that can participate in redox cycling and generate reactive oxygen species (ROS). fishersci.ca This process involves the enzymatic reduction of this compound, which can then react with oxygen to produce superoxide anions and other ROS. fishersci.ca The generation of ROS can contribute to oxidative stress within the cell, leading to damage to various cellular components, including lipids, proteins, and DNA. nih.gov

The redox cycling of this compound can be influenced by the cellular redox state and the activity of various enzymes involved in reduction and oxidation. This process adds another layer of complexity to the molecular mechanisms of this compound action, contributing to its cytotoxic profile beyond direct DNA alkylation.

Role of Superoxide Anion and Hydroxyl Radicals

The reductive activation of this compound can directly lead to the generation of superoxide anions (O2•−). fishersci.ca Superoxide can then undergo further reactions, including enzymatic dismutation by superoxide dismutase or reaction with nitric oxide, or it can participate in metal-catalyzed reactions. nih.gov One significant pathway is the Haber-Weiss or Fenton reaction in the presence of transition metals like iron, which can lead to the formation of highly reactive hydroxyl radicals (•OH). nih.gov

Hydroxyl radicals are extremely potent oxidants that react non-specifically with almost all biological molecules at or near their site of formation. nih.gov While superoxide can act as a signaling molecule in some contexts, hydroxyl radicals are primarily considered mediators of oxidative damage due to their high reactivity and short lifespan. nih.gov The generation of these ROS, particularly hydroxyl radicals, by this compound can contribute to DNA damage, protein modification, and lipid peroxidation, further enhancing its cytotoxic effects.

Interactions with Glutathione (B108866) (GSH) and Glutathionyl Radicals

Glutathione (GSH), a tripeptide thiol, plays a crucial role in cellular defense against reactive species. fishersci.semetabolomicsworkbench.orgnih.gov this compound can interact with GSH and its related radicals, influencing cellular response and resistance. Studies have shown that the depletion of cellular GSH levels can potentiate this compound cytotoxicity. nih.govkoreascience.kr This suggests that GSH may play a role in detoxifying reactive intermediates generated by this compound. nih.govresearchgate.netaacrjournals.org

Research indicates that this compound can lead to a rapid and extensive intracellular GSH depletion. aacrjournals.org While the formation of a this compound-GSH conjugate following one-electron reductive bioactivation has been anticipated, this depletion is not always accompanied by a stoichiometric oxidation to oxidized glutathione (GSSG). aacrjournals.org

Furthermore, the interaction between this compound and GSH can influence the formation of reactive oxygen species. nih.gov Depletion of GSH has been shown to increase this compound-dependent lipid peroxidation, an indicator of oxygen radical formation. nih.gov This highlights a complex interplay between this compound, glutathione, and oxidative stress in determining cellular outcomes.

Contribution of Oxygen Radicals to Cytotoxicity

The bioreductive activation of this compound can lead to the generation of reactive oxygen radicals, which contribute to its cytotoxicity. psu.eduyale.eduresearchgate.netnih.govtoku-e.com This process involves the cyclic one-electron reduction of this compound followed by oxidation by molecular oxygen, producing superoxide radicals. yale.edu These superoxide radicals can then dismute to form hydrogen peroxide and other cytotoxic radicals. yale.edu

Studies have demonstrated that this compound can significantly stimulate the formation of hydroxyl radicals in certain cell lines. nih.gov The generation of these radicals can be inhibited by enzymes like superoxide dismutase (SOD) and catalase, and the presence of these enzymes can partially protect cells from this compound toxicity. nih.gov This suggests that oxygen radical formation is a significant contributor to this compound-induced cell killing. nih.gov

The contribution of oxygen radicals to cytotoxicity can vary depending on oxygen availability. Under aerobic conditions, redox cycling of the semiquinone anion radical intermediate with molecular oxygen can regenerate the parent compound, potentially reducing toxicity. pnas.org However, the hydroquinone intermediate, another reduction product, is relatively oxygen-insensitive and is thought to be largely responsible for cytotoxicity under aerobic conditions. pnas.org

Data from studies comparing this compound and its analogues have shown a correlation between their ability to generate oxygen free radicals following biological activation and their cytotoxicity to aerobic tumor cells. nih.gov

Inhibition of RNA Synthesis

While DNA is considered the primary target of this compound, the compound can also inhibit RNA synthesis, particularly at higher concentrations. drugbank.com This inhibition is considered another mode of action contributing to its biological effects. nih.govwashington.edu

Research has shown that this compound can rapidly decrease the transcript levels of 18S ribosomal RNA (rRNA) in a concentration-dependent manner. nih.govnih.govresearchgate.net This effect has been observed under hypoxic conditions and requires de novo synthesis for recovery. nih.govnih.gov The interaction of this compound with ribosomal RNA and the subsequent inhibition of protein translation are consistent with mechanisms observed for other natural compounds. nih.govnih.govresearchgate.net

Studies using cell-free systems and reporter constructs in vivo have further confirmed that this compound treatment can significantly decrease protein production and inhibit protein translation. nih.govnih.gov

Protein Alkylation and Inhibition (e.g., Thioredoxin Reductase)

Mechanism-Based Inhibition of Thioredoxin Reductase

Thioredoxin reductase (TrxR) is a selenocysteine-containing flavoenzyme that plays a critical role in maintaining cellular redox balance by reducing thioredoxin. genecards.orgresearchgate.netresearchgate.net this compound has been identified as a mechanism-based inhibitor of TrxR. nih.govwashington.eduacs.orgusc.gal

The inhibition of TrxR by this compound is time- and concentration-dependent and irreversible. nih.govwashington.edu The proposed mechanism involves the reductive activation of the quinone ring of this compound by the selenolthiol active site of TrxR. nih.govwashington.edu This is followed by alkylation of the active site by the activated drug, leading to enzyme inactivation. nih.govwashington.edu Spectroscopic experiments have shown that the inactivated enzyme contains a mitosene chromophore. nih.govwashington.edu

Inhibition of TrxR by this compound has been demonstrated both in vitro using purified enzyme and in vivo using cancer cell cultures. nih.govwashington.eduacs.org This inhibition has been shown to correlate directly with the cytotoxicity of the drug, suggesting that TrxR inhibition may play a significant role in the biological mode of action of this compound. nih.govwashington.eduacs.org

The inactivation of TrxR by this compound requires a selenolthiol active site in the reduced form. washington.edu The mechanism involves a reductive activation that generates a reactive electrophile, which then inhibits the enzyme by alkylation of the selenocysteine (B57510) residue in the active site. acs.org

Cellular and Molecular Responses to Mitomycin C Exposure

DNA Damage Response and Repair Pathways

The cellular response to MMC-induced DNA damage is multifaceted, involving the coordinated action of various signaling pathways and repair mechanisms to maintain genomic integrity.

A critical consequence of MMC exposure is the formation of DNA double-strand breaks (DSBs). These breaks can arise when replication forks collapse at the site of an MMC-induced interstrand cross-link. The formation of DSBs is an early and key event in the DNA damage response (DDR) triggered by MMC. nih.govresearchgate.net

A sensitive marker for the presence of DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX. nih.govoup.comoup.com Following treatment with MMC, a dose-dependent increase in γ-H2AX nuclear foci is observed in various cell types, including human lymphocytes and corneal endothelial cells. nih.govnih.gov The kinetics of γ-H2AX formation can be rapid, with a significant increase in phosphorylation detected shortly after MMC exposure. nih.govoup.com Interestingly, in some cell types, the dephosphorylation of γ-H2AX, which typically accompanies effective DNA repair, is significantly slower after MMC treatment compared to other DNA damaging agents, suggesting persistent DNA damage. nih.govnih.gov

| Time Post-Treatment (hours) | γ-H2AX Foci per Nucleus (0.3 µM MMC) | γ-H2AX Foci per Nucleus (1 µM MMC) |

|---|---|---|

| 0.5 | Data not specified | Data not specified |

| 3 | Peak level | Peak level |

| 5 | 0.435 ± 0.16 | 7.31 ± 0.12 |

The DNA lesions induced by MMC activate several DNA repair pathways. In mammalian cells, the repair of MMC-induced damage is complex and involves the coordinated action of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) pathways. oup.commdpi.com The ERCC1-XPF endonuclease, a key component of the NER pathway, is involved in the repair of MMC-induced cross-links. researchgate.netoup.com Cells deficient in components of the HR pathway, such as BRCA1, exhibit extreme sensitivity to MMC, highlighting the critical role of this pathway in repairing the DSBs that arise from MMC-induced ICLs. aacrjournals.org

In the bacterium Escherichia coli, two primary pathways are known to repair ICLs. One involves NER and HR, while the other utilizes NER in conjunction with the SOS-regulated DNA polymerase II. nih.gov The repair of MMC-induced damage in E. coli is a complex process that activates a large number of genes beyond the canonical SOS response. nih.gov

In bacterial systems such as Escherichia coli, MMC is a potent inducer of the SOS response, a global regulatory network that is activated in response to extensive DNA damage. nih.govmdpi.comnih.govoup.com The SOS response is controlled by the RecA and LexA proteins. asm.org DNA damage, such as that caused by MMC, leads to the formation of single-stranded DNA (ssDNA), which activates the coprotease activity of RecA. nih.gov Activated RecA then promotes the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair, recombination, and mutagenesis. nih.gov The induction of the SOS response is a critical survival mechanism for bacteria facing genotoxic stress from agents like MMC. oup.com

This compound can form different types of DNA adducts, including monoadducts and interstrand cross-links. scienceopen.com The cellular repair machinery may exhibit preferential repair of certain adducts. In E. coli, the UvrABC nuclease system is involved in the repair of both MMC-monoadducts and ICLs. scienceopen.com Studies have shown that the UvrABC system incises the DNA strand containing a monoadduct. scienceopen.com For ICLs, the process is more complex, with UvrABC making incisions on both strands surrounding the adduct, which can lead to the formation of a DSB. scienceopen.com The kinetics of these incisions can vary, suggesting a complex recognition and processing mechanism for different types of MMC-induced lesions. scienceopen.com

Cell Cycle Modulation and Arrest (e.g., G2-M and S phase arrest)

Exposure to this compound leads to significant perturbations in the cell cycle, a crucial mechanism to prevent the replication of damaged DNA. A common cellular response to MMC is the activation of cell cycle checkpoints, leading to arrest in the S and/or G2/M phases. nih.govresearchgate.net This arrest allows time for the cell to repair the DNA damage before proceeding with cell division.

In human retinal pigment epithelial cells, treatment with MMC resulted in an accumulation of cells in the S and G2/M phases. nih.gov Similarly, in HeLa cells, MMC treatment caused an S-phase arrest. nih.gov The specific phase of arrest can be cell-type dependent. For instance, in T24 bladder cancer cells, MMC induced a G2/M phase arrest, while in MCF-7 breast cancer cells, both MMC and its analog decarbamoyl this compound (DMC) caused an increase in the cell population at the G1/S phase. spandidos-publications.comnih.gov This cell cycle arrest is often associated with changes in the levels of key cell cycle regulatory proteins, such as p53 and p21. nih.gov

| Cell Line | Observed Cell Cycle Arrest | Reference |

|---|---|---|

| Human Retinal Pigment Epithelial (RPE) cells | S and G2/M phase | nih.gov |

| HeLa cells | S phase | nih.gov |

| T24 bladder cancer cells | G2/M phase | nih.gov |

| MCF-7 breast cancer cells | G1/S phase | spandidos-publications.com |

| DLD1 colon cancer cells (p53-null) | S and G2/M phase | spandidos-publications.com |

Programmed Cell Death Mechanisms Induced by this compound

If the DNA damage induced by this compound is too severe to be repaired, the cell can undergo programmed cell death, primarily through apoptosis. MMC can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. science.gov

The induction of apoptosis by MMC is characterized by several hallmark features, including chromatin condensation, DNA fragmentation, and an increase in the sub-G1 cell population. nih.govscience.gov MMC treatment has been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. science.govnih.gov The activation of caspase-9 is linked to the intrinsic pathway and is often accompanied by the release of cytochrome c from the mitochondria and a disruption of the mitochondrial membrane potential. science.govnih.gov

MMC can also modulate the expression of various proteins involved in apoptosis. For example, it can increase the expression of pro-apoptotic proteins like Fas, FasL, Bad, Bax, and Bim, while downregulating anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-XL. science.govnih.gov Furthermore, MMC can enhance the expression of death receptors like DR4 and DR5 on the cell surface, sensitizing cells to apoptosis induced by ligands such as TRAIL. nih.gov The signaling pathways involved in MMC-induced apoptosis can be complex, involving the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK). science.govnih.gov

The apoptotic response to MMC can be either dependent or independent of the tumor suppressor protein p53. acs.orgnih.gov In cells with functional p53, MMC can activate the p53 pathway, leading to apoptosis. nih.gov However, MMC and its derivatives can also induce cell death in p53-deficient cells through alternative mechanisms, such as programmed necrosis or mitotic catastrophe. acs.org

Apoptosis Induction

This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. Its cytotoxic effects are largely mediated through the activation of complex intracellular signaling pathways that converge to execute the apoptotic program. The response to this compound involves a sophisticated interplay of molecular events, including the activation of caspase cascades, mitochondrial-mediated events, death receptor signaling, and stress responses originating from the endoplasmic reticulum. These pathways are further regulated by a host of pro-apoptotic and pro-survival proteins that ultimately determine the cell's fate upon exposure to the compound.

Activation of Intrinsic and Extrinsic Caspase Cascades (Caspase-3, -8, -9)

This compound-induced apoptosis is characterized by the activation of both the intrinsic and extrinsic caspase cascades. nih.gov Caspases, a family of cysteine proteases, are central to the execution phase of apoptosis. Research in various cell types has demonstrated that this compound triggers the activation of initiator caspases, such as caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway), which in turn activate the executioner caspase, caspase-3.

In human gastric adenocarcinoma cells and small cell lung cancer cells, this compound exposure leads to the activation of caspase-8, -9, and -3. nih.govnih.gov Similarly, studies on cervical carcinoma cells have shown the processing and activation of caspase-8 and caspase-3. nih.gov The critical role of these caspases is underscored by findings that chemical inhibitors of caspase-8 and caspase-9 can reverse the cellular damage induced by this compound. nih.gov Interestingly, even in cells deficient in caspase-3, such as the MCF-7 breast cancer cell line, this compound can still induce apoptosis through the pronounced processing of caspase-8, -9, and -7, suggesting that caspase-3 activity, while common, is not universally essential for the execution of apoptosis by this agent. sonar.chnih.gov In human fibroblasts, the upregulation of cleaved caspase-3 is a noted proapoptotic factor following this compound treatment. nih.govresearchgate.net

The activation of these caspases orchestrates the systematic dismantling of the cell, including DNA fragmentation and the cleavage of essential cellular proteins, leading to the characteristic morphological changes of apoptosis.

Mitochondrial Dysfunction and Cytochrome c Release

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria, and this compound has been shown to induce significant mitochondrial dysfunction. A key early event in this pathway is the disruption of the mitochondrial transmembrane potential. nih.govnih.gov This depolarization of the mitochondrial membrane is a critical step that precedes more severe apoptotic events. nih.gov

Following the loss of membrane potential, the permeability of the outer mitochondrial membrane increases, leading to the release of pro-apoptotic factors into the cytoplasm. mdpi.com The most notable of these is cytochrome c. nih.govnih.govnih.gov In healthy cells, cytochrome c is a component of the electron transport chain within the mitochondrial inner membrane. youtube.com Upon its release into the cytosol, it binds to the Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9, forming a multi-protein complex known as the apoptosome. mdpi.com This complex facilitates the activation of caspase-9, which then propagates the apoptotic signal by activating downstream executioner caspases like caspase-3, thereby linking mitochondrial damage directly to the core apoptotic machinery. nih.govmdpi.com

Fas/FasL-Mediated Apoptotic Signaling

The extrinsic, or death receptor-mediated, pathway of apoptosis is another mechanism engaged by this compound, although its involvement appears to be cell-type specific. This pathway is initiated by the binding of a ligand to a death receptor on the cell surface. frontiersin.org The Fas receptor (Fas) and its corresponding Fas ligand (FasL) are a key pair in this process. oup.com

In cervical carcinoma cells, this compound has been shown to increase the expression of FasL, inducing apoptosis through a Fas/FasL-dependent pathway. nih.gov Studies in corneal endothelial cells also reported an increased expression of both Fas and FasL following treatment. nih.gov Upon ligand binding, the Fas receptor trimerizes and recruits adaptor proteins like Fas-associated death domain (FADD), which in turn recruits procaspase-8. youtube.com This assembly forms the death-inducing signaling complex (DISC), where procaspase-8 molecules are brought into close proximity, facilitating their auto-activation. frontiersin.orgyoutube.com Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving Bid, a protein that links the extrinsic pathway to the intrinsic mitochondrial pathway. thermofisher.com

However, the role of the Fas/FasL system in this compound-induced apoptosis is not universal. In human gastric adenocarcinoma cells and MCF-7 breast cancer cells, apoptosis proceeds independently of FasL/Fas interactions, with no observed induction of Fas or FasL expression. nih.govnih.gov This indicates that the reliance on the extrinsic pathway for this compound's cytotoxic action varies between different cellular contexts.

Role of Mitogen-Activated Protein Kinases (e.g., c-Jun N-Terminal Kinase 1/JNK1)

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to stress stimuli and plays a role in apoptosis. frontiersin.orgmdpi.com Research has implicated JNK activation in the apoptotic response to this compound.

In colon cancer cells, this compound treatment stimulates the JNK pathway, evidenced by increased phosphorylation of both JNK and its downstream substrate, c-Jun. nih.gov This activation of the JNK/c-Jun axis has been shown to be a key mechanism for the upregulation of cell surface death receptors DR4 and DR5. nih.govnih.gov By increasing the expression of these receptors, this compound can sensitize cancer cells to apoptosis induced by other agents, such as the TNF-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov This JNK-mediated effect occurs independently of the tumor suppressor protein p53. nih.gov JNK can promote apoptosis through various mechanisms, including the direct regulation of Bcl-2 family proteins and the transcriptional regulation of apoptotic genes via transcription factors like c-Jun. mdpi.com

Endoplasmic Reticulum (ER) Stress Signaling (PERK Pathway, GRP78, CHOP)

The endoplasmic reticulum (ER) is a primary site for protein folding, and the accumulation of unfolded proteins triggers a state known as ER stress. Prolonged ER stress can lead to apoptosis. This compound has been identified as an inducer of ER stress-mediated apoptosis in human fibroblasts. nih.govnih.gov

Exposure to this compound leads to the upregulation of key ER stress markers, including the 78-kDa glucose-regulated protein (GRP78, also known as BiP) and the C/EBP homologous protein (CHOP, also known as GADD153). nih.govresearchgate.net GRP78 is a molecular chaperone that, under non-stressed conditions, binds to and inactivates ER stress sensors. mdpi.com Upon stress, GRP78 dissociates, leading to the activation of the unfolded protein response (UPR). frontiersin.org

This compound activates all three major UPR sensors: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and PKR-like ER kinase (PERK). nih.gov The activation of the PERK pathway is particularly significant. nih.govnih.gov Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the preferential translation of activating transcription factor 4 (ATF4). nih.govfrontiersin.org ATF4, in turn, promotes the transcription of CHOP, a key transcription factor that drives the expression of pro-apoptotic genes. nih.gov Studies have shown that knocking down either PERK or CHOP significantly attenuates this compound-induced apoptosis in fibroblasts. nih.govnih.gov This entire cascade can be initiated by the generation of reactive oxygen species (ROS) following this compound exposure. nih.govnih.gov

Modulation of Apoptotic and Pro-survival Proteins (e.g., p53, p21, Bax, Bad, Bcl-2, AKT, p73)

The ultimate decision for a cell to undergo apoptosis is governed by the balance between pro-apoptotic and pro-survival proteins. This compound influences this balance by modulating the expression and activity of several key regulatory proteins.

The tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are often involved. In corneal endothelial cells, this compound treatment leads to the upregulation of both p53 and p21 proteins. nih.gov However, this compound can also activate p21 in a p53-independent manner in some cancer cells. cornell.edu

A critical point of regulation is the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2, Mcl-1, and Bcl-XL) and pro-apoptotic members (like Bax, Bak, and Bad). nih.gov this compound has been shown to shift the balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and Bim. nih.govnih.govnih.gov The ratio of Bcl-2 to Bax is a crucial determinant of cell fate; a decrease in this ratio promotes mitochondrial outer membrane permeabilization and subsequent cytochrome c release. nih.gov Consistent with this, the overexpression of Bcl-2 has been found to significantly prevent caspase processing and block this compound-induced apoptosis. nih.gov

Furthermore, this compound can inhibit pro-survival signaling pathways. In certain breast cancer cells, it deactivates the protein kinase B (Akt), a key mediator of cell survival, in a p53-dependent manner. cornell.edu

Interactive Data Tables

Table 1: Summary of this compound-Induced Apoptotic Events in Various Cell Lines This table summarizes the key molecular responses observed in different cell types upon exposure to this compound.

| Cell Line/Type | Caspase Activation | Mitochondrial Events | Death Receptor Pathway | Other Key Findings | Reference |

| Corneal Endothelial Cells | Caspase-8, Caspase-9 | ↓MMP, ↑Cytochrome c release | ↑Fas, ↑FasL Expression | ↑p53, ↑p21, ↓Bcl-2 | nih.gov |

| Cervical Carcinoma Cells | Caspase-8, Caspase-3 | Not specified | Fas/FasL-dependent | --- | nih.gov |

| Gastric Adenocarcinoma | Caspase-8, Caspase-9, Caspase-3 | ↑Cytochrome c release | Fas/FasL-independent | --- | nih.gov |

| Breast Cancer (MCF-7) | Caspase-8, Caspase-9, Caspase-7 | Not specified | Fas/FasL-independent | Apoptosis occurs despite Caspase-3 deficiency | nih.gov |

| Human Fibroblasts | Cleaved Caspase-3 | Not specified | Not specified | ER Stress (↑GRP78, ↑CHOP), PERK pathway activation | nih.govnih.gov |

| Colon Cancer Cells | Not specified | Not specified | ↑DR4, ↑DR5 Expression | JNK pathway activation | nih.govnih.gov |

| ↓MMP: Decrease in Mitochondrial Membrane Potential |

Table 2: Modulation of Key Apoptotic and Pro-survival Proteins by this compound This table details the effect of this compound on various proteins that regulate the apoptotic process.

| Protein | Function | Effect of this compound | Cell Type(s) | Reference |

| Caspases | ||||

| Caspase-3 | Executioner Caspase | Activation / Cleavage | Multiple | nih.govnih.govnih.gov |

| Caspase-8 | Initiator Caspase (Extrinsic) | Activation / Processing | Multiple | nih.govnih.govnih.govnih.gov |

| Caspase-9 | Initiator Caspase (Intrinsic) | Activation / Processing | Multiple | nih.govnih.govnih.gov |

| Bcl-2 Family | ||||

| Bcl-2 | Anti-apoptotic | Downregulation | Multiple | nih.govnih.govnih.gov |

| Bax | Pro-apoptotic | Upregulation | Colon Cancer | nih.govnih.gov |

| Bim | Pro-apoptotic | Upregulation | Colon Cancer | nih.govnih.gov |

| Tumor Suppressors | ||||

| p53 | Tumor Suppressor | Upregulation | Corneal Endothelial | nih.gov |

| p21 | Cell Cycle Inhibitor | Upregulation | Corneal Endothelial | nih.gov |

| Kinases | ||||

| JNK1 | Stress-activated Kinase | Activation / Phosphorylation | Colon Cancer | nih.gov |

| Akt | Pro-survival Kinase | Inhibition / Deactivation | Breast Cancer (MCF-7) | cornell.edu |

| ER Stress Markers | ||||

| GRP78 | ER Chaperone | Upregulation | Human Fibroblasts | nih.govnih.gov |

| CHOP | Pro-apoptotic Transcription Factor | Upregulation | Human Fibroblasts | nih.govnih.gov |

| Death Receptors | ||||

| Fas/FasL | Death Receptor/Ligand | Upregulation | Cervical, Corneal Cells | nih.govnih.gov |

| DR4/DR5 | Death Receptors | Upregulation | Colon Cancer | nih.govnih.gov |

p53-Dependent and p53-Independent Cell Death Pathways

This compound (MMC) is a genotoxic alkylating agent that triggers cellular death through pathways that can be either dependent on or independent of the tumor suppressor protein p53. acs.org In cells possessing a functional p53 pathway, MMC-induced DNA damage activates a p53 response, leading to apoptotic cell death. acs.orgnih.gov This process involves the activation of procaspases, though the specific types of procaspases involved can differ depending on the specific DNA adducts formed. nih.govnih.gov

However, the cytotoxicity of this compound is not solely reliant on p53. Studies comparing MMC with its derivative, 10-decarbamoyl-mitomycin C (DMC), have illuminated a potent p53-independent cell death mechanism. acs.org In cell lines that lack a functional p53 pathway, such as the K562 human leukemia cell line, DMC exhibits greater cytotoxicity than MMC. acs.orgnih.govnih.gov This suggests that the structural differences in the DNA adducts formed by these compounds can shift the signaling to alternative, non-apoptotic cell death pathways in the absence of p53. nih.govnih.gov Further research has shown that the activation of p21WAF1/CIP1, a key regulator of cell proliferation and death, can be induced by both MMC and DMC independently of p53 status. spandidos-publications.com In p53-deficient K562 cells, treatment with these compounds led to an accumulation of cells in the S phase of the cell cycle, whereas in p53-proficient MCF-7 cells, the shift was towards the G1/S phase. spandidos-publications.com This indicates that while p53 plays a role in the cellular response to mitomycin-induced damage, potent cell death mechanisms exist that can bypass this traditional tumor suppressor pathway. spandidos-publications.com

Programmed Necrosis and Poly(ADP-ribose) Polymerase (PARP) Activation

In the absence of a functional p53 pathway, this compound and its analogues can induce a form of programmed necrosis. nih.govnih.gov This alternative cell death pathway is particularly evident with derivatives like 10-decarbamoyl-mitomycin C (DMC), which is more cytotoxic than MMC in p53-null cells. nih.gov A key molecular marker associated with this p53-independent pathway is the early and robust activation of Poly(ADP-ribose) Polymerase (PARP). nih.govnih.gov

PARP1 is a nuclear enzyme that plays a critical role in DNA repair and cell death signaling. nih.gov Upon extensive DNA damage, PARP1 can become overactivated, leading to a depletion of cellular energy stores (NAD+ and ATP) and subsequent necrotic cell death. nih.gov Studies have shown that the increased cytotoxicity of DMC in p53-null cells is not associated with an increase in DNA double-strand breaks, but rather with this early PARP activation. nih.govnih.gov This aligns with the paradigm that certain alkylating agents can trigger programmed necrosis through increased PARP activity. nih.govnih.gov The activation of PARP1 can be a primary signal in response to DNA damage, initiating a cascade that leads to necrosis. nih.gov This suggests a mechanistic switch where, in the absence of p53 to orchestrate apoptosis, the cell defaults to a PARP-mediated necrotic pathway in response to the specific DNA adducts formed by mitomycin compounds. nih.gov

Checkpoint Protein 1 (Chk1) Depletion

A significant molecular event in the p53-independent cell death pathway initiated by this compound derivatives is the depletion of Checkpoint Protein 1 (Chk1). nih.govacs.org Chk1 is a crucial kinase in the DNA damage response, responsible for enforcing cell cycle checkpoints to allow time for DNA repair. molbiolcell.orgnih.gov Research comparing this compound (MMC) with 10-decarbamoyl-mitomycin C (DMC) revealed that the increased cytotoxicity of DMC in p53-deficient cells correlates with the depletion of the Chk1 protein. nih.govnih.gov

This depletion is not a result of transcriptional downregulation but is achieved through the ubiquitin-proteasome pathway. nih.govacs.org Chemical inhibition of the proteasome was shown to protect against DMC-induced Chk1 depletion. nih.govacs.org The specific DNA adducts formed by DMC appear to facilitate a signal transduction cascade that targets Chk1 and other cellular proteins for proteolysis. acs.orgnih.gov The significance of this is highlighted by experiments where the gene for Chk1 was silenced using siRNA. acs.orgacs.org This artificial depletion of Chk1 increased the cytotoxicity of standard this compound, suggesting that the loss of Chk1 function makes cells more vulnerable to DNA damage-induced death. acs.orgacs.org Therefore, the ability of certain mitomycin-DNA adducts to trigger proteasome-mediated degradation of Chk1 is a key factor in their potent p53-independent killing of cancer cells. acs.orgnih.gov

| Cell Line | p53 Status | Compound | Key Molecular Events | Reference |

| ML-1 | Wild-Type | MC, DMC | Apoptosis, Procaspase activation | nih.gov |

| K562 | Null | DMC | Increased cytotoxicity, Early PARP activation, Chk1 depletion | nih.govnih.gov |

| DLD-1 | Mutant | DMC | Chk1 depletion via ubiquitin-proteasome pathway | acs.org |

Genetic Recombination and Chromosome Aberrations

This compound is a potent clastogenic agent, meaning it causes significant structural damage to chromosomes. Its exposure leads to a variety of genetic and chromosomal instabilities, including sister chromatid exchanges and chromosome breakage. nih.govkarger.com

Sister Chromatid Exchange

This compound is a powerful inducer of sister chromatid exchanges (SCEs), which are interchanges of DNA between the two sister chromatids of a duplicated chromosome. nih.gov SCEs are considered sensitive indicators of DNA damage and repair. pnas.org Even at very low concentrations, such as 3 ng/ml, this compound can cause significant increases in SCE frequency in human lymphocytes. pnas.orgnih.gov Higher concentrations of the compound lead to a further, dose-related increase in the number of exchanges. nih.govpnas.orgnih.gov

Chromosome Breakage

In addition to inducing SCEs, this compound is known to cause chromosome breakage. nih.govnih.gov This effect is particularly pronounced in cells with compromised DNA repair pathways, such as those from individuals with Fanconi anemia, a genetic disorder characterized by chromosomal instability. nih.govmdpi.com The clastogenic effect of this compound is so marked in these cases that it is used as a diagnostic tool to identify the disease. nih.govnobelmedicus.com

Research has demonstrated a concentration-dependent increase in chromosome breakage following exposure to this compound. nih.gov This effect is also influenced by the p53 status of the cells. In a comparative study, p53-competent TK6 cells showed low levels of micronucleus induction (a surrogate for chromosome breakage) at low MMC concentrations, whereas p53-deficient NH32 cells exhibited higher levels of damage. nih.gov Data from studies on patients with aplastic anemia show a significant increase in chromosome breaks per metaphase after their lymphocytes are treated with MMC in vitro, an effect that is dramatically amplified in Fanconi anemia patients. nobelmedicus.com

| Parameter | Control/Spontaneous | This compound Treated | Cell/Condition | Reference |

| Chromosome Breaks per Metaphase | 0.01 | 0.16 | Healthy Controls | nobelmedicus.com |

| Chromosome Breaks per Metaphase | 0.02 | 0.37 | Aplastic Anemia Patients | nobelmedicus.com |

| Chromosome Breaks per Metaphase | 0.35 | 2.88 | Fanconi Anemia Patients | nobelmedicus.com |

| Micronuclei (MN)/1000 Cells | - | 23.4 ± 4.0 | Healthy Subjects | mdpi.com |

| Micronuclei (MN)/1000 Cells | - | 80.0 ± 5.8 | Fanconi Anemia Patients | mdpi.com |

Molecular Mechanisms of Mitomycin C Resistance

Alterations in Drug Activation Enzyme Activity (e.g., Decreased NADPH:Cytochrome P-450 Reductase Activity)

Mitomycin C is a prodrug that requires enzymatic reduction for its activation into a cytotoxic form. aacrjournals.orgpnas.orgresearchgate.net A key enzyme involved in this bioreductive activation is NADPH:cytochrome P-450 reductase. researchgate.netnih.govaacrjournals.orgjst.go.jpsigmaaldrich.cnjst.go.jp Decreased activity or expression levels of this enzyme have been directly linked to this compound resistance in various cell lines. nih.govaacrjournals.orgnih.govaacrjournals.orgpsu.edu

Studies have shown that cell lines selected for resistance to this compound exhibit reduced levels of NADPH:cytochrome P-450 reductase activity, leading to impaired drug metabolism and activation under aerobic conditions. nih.govnih.govaacrjournals.org For instance, a Chinese hamster ovary (CHO) cell line resistant to this compound demonstrated a 3-4-fold lower activity of this enzyme compared to the parental line. nih.govaacrjournals.org This decreased activity was associated with a lower rate of this compound metabolism, contributing to the observed resistance. nih.govnih.govaacrjournals.org

Conversely, overexpression of NADPH:cytochrome P-450 reductase has been shown to restore sensitivity to this compound in resistant cell lines. aacrjournals.org The level of sensitization was found to be proportional to the quantity of enzyme activity expressed, further supporting the critical role of this enzyme in this compound sensitivity. aacrjournals.org

Other enzymes, such as DT-diaphorase (NAD(P)H:quinone oxidoreductase) and xanthine (B1682287) oxidase, are also known to be involved in the reductive activation of this compound. aacrjournals.orgresearchgate.netjst.go.jpontosight.aiacs.org Alterations in the activity of these enzymes can also contribute to resistance. aacrjournals.orgpsu.edu For example, some this compound-resistant cell lines have shown significantly lower DT-diaphorase activity. aacrjournals.orgpsu.edu

Enhanced Drug Export Systems

Increased efflux of this compound from the cell can lead to reduced intracellular drug concentrations, thereby conferring resistance. This can be mediated by enhanced activity of drug export systems, including ATP-binding cassette (ABC) transporters. While not as extensively characterized for this compound as for some other chemotherapeutic agents, evidence suggests that efflux mechanisms play a role in resistance. aacrjournals.org